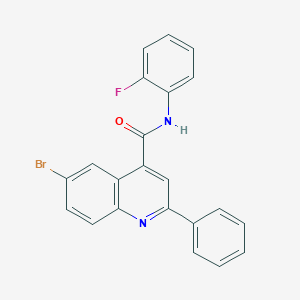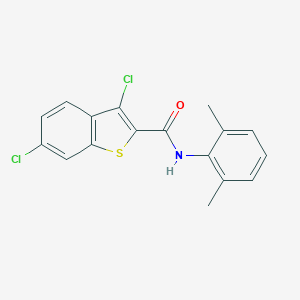![molecular formula C21H20N2O4 B444609 (2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444609.png)
(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with 3-methylphenylamine under acidic conditions to form the imine intermediate. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
N-acetyl-8-ethoxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-4-26-18-10-6-8-15-12-17(20(25)22-14(3)24)21(27-19(15)18)23-16-9-5-7-13(2)11-16/h5-12H,4H2,1-3H3,(H,22,24,25) |
InChI Key |
PXMHSEJZBGUXEW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C)C(=C2)C(=O)NC(=O)C |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C)C(=C2)C(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444526.png)

![2-({[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B444530.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B444531.png)
![1-[(3,4-Dichloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B444533.png)
![(3Z)-N-acetyl-3-[(4-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444535.png)

![(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444541.png)
![10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444544.png)


![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444547.png)
![Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B444548.png)
![N-(3-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444549.png)
